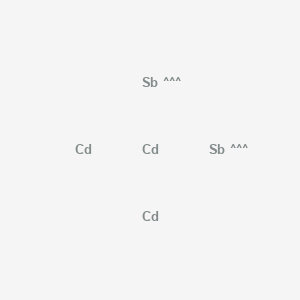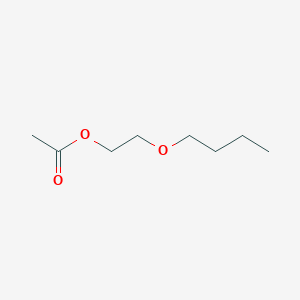
CID 6336873
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of antimony, compound with cadmium (2:3), typically involves the direct combination of elemental antimony and cadmium. The reaction is carried out under controlled conditions to ensure the correct stoichiometric ratio and to prevent the formation of unwanted by-products. The reaction can be represented as follows: [ 2 \text{Sb} + 3 \text{Cd} \rightarrow \text{Cd}_3\text{Sb}_2 ]
Industrial Production Methods
Industrial production of cadmium antimonide often involves high-temperature synthesis techniques. The elements are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a sealed quartz tube to maintain the purity of the product. The resulting compound is then purified through sublimation or other refining processes to achieve the desired purity levels .
化学反应分析
Types of Reactions
Cadmium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : When heated in the presence of oxygen, cadmium antimonide can form cadmium oxide and antimony trioxide. [ \text{Cd}_3\text{Sb}_2 + 5 \text{O}_2 \rightarrow 3 \text{CdO} + \text{Sb}_2\text{O}_3 ]
-
Reduction: : Cadmium antimonide can be reduced by strong reducing agents such as hydrogen gas to form elemental cadmium and antimony. [ \text{Cd}_3\text{Sb}_2 + 3 \text{H}_2 \rightarrow 3 \text{Cd} + 2 \text{Sb} + 3 \text{H}_2\text{O} ]
-
Substitution: : Cadmium antimonide can undergo substitution reactions with halogens to form cadmium halides and antimony halides. [ \text{Cd}_3\text{Sb}_2 + 6 \text{Cl}_2 \rightarrow 3 \text{CdCl}_2 + 2 \text{SbCl}_3 ]
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen gas, and halogens such as chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
科学研究应用
Cadmium antimonide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cadmium and antimony compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of heavy metal toxicity and remediation.
Medicine: Cadmium antimonide is being investigated for its potential use in cancer treatment due to its unique chemical properties
Industry: It is used in the production of semiconductors and other electronic components due to its excellent electrical properties .
作用机制
The mechanism by which cadmium antimonide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in cellular function. For example, it has been shown to inhibit certain enzymes involved in cellular metabolism, leading to cell death. In industrial applications, its unique electrical properties are exploited to enhance the performance of electronic devices .
相似化合物的比较
Cadmium antimonide can be compared with other similar compounds such as cadmium telluride and cadmium selenide.
Cadmium Telluride (CdTe): Like cadmium antimonide, cadmium telluride is used in the production of semiconductors. cadmium telluride has a higher bandgap energy, making it more suitable for use in solar cells.
Cadmium Selenide (CdSe): Cadmium selenide is another semiconductor material with applications in optoelectronics. .
Conclusion
Antimony, compound with cadmium (2:3), is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable material for the synthesis of other compounds, as well as for use in electronic devices and medical research. Further studies are needed to fully understand its potential and to develop new applications for this compound.
属性
CAS 编号 |
12014-29-8 |
|---|---|
分子式 |
CdSb |
分子量 |
234.17 g/mol |
IUPAC 名称 |
antimony;cadmium |
InChI |
InChI=1S/Cd.Sb |
InChI 键 |
WWGNOEDOFJKLST-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Sb].[Sb] |
规范 SMILES |
[Cd].[Sb] |
Key on ui other cas no. |
12014-29-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)

![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)
![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)










